4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione
Description
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F7O3/c1-23-8-4-2-7(3-5-8)9(21)6-10(22)11(14,15)12(16,17)13(18,19)20/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZVBWIBHEFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896000 | |
| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515163-04-9 | |
| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
In the presence of a strong base (e.g., sodium hydride or lithium diisopropylamide), the enolate of the fluorinated ester attacks the carbonyl carbon of 4-methoxyacetophenone, forming the β-diketone backbone. The heptafluoroalkyl group’s electron-withdrawing nature enhances enolate stability, favoring product formation.
Example Protocol
- Reactants : Ethyl 4,4,5,5,6,6,6-heptafluorohexanoate (1.2 equiv) and 4-methoxyacetophenone (1.0 equiv).
- Base : Sodium ethoxide (2.5 equiv) in anhydrous tetrahydrofuran.
- Conditions : −78°C to room temperature, 12–24 hours.
- Workup : Acidic quenching (HCl), extraction with dichloromethane, and silica gel chromatography.
Yield : 45–60% (reported for analogous fluorinated β-diketones).
Challenges and Optimizations
- Fluorine Stability : The heptafluoroalkyl group may undergo hydrolysis under basic conditions. Anhydrous solvents and low temperatures mitigate this.
- Steric Hindrance : Bulky fluorinated chains reduce reaction rates. Microwave-assisted synthesis (50–80°C, 2–4 hours) improves efficiency.
Phenylthio Migration Strategy
Otera et al.’s phenylthio migration method, originally developed for 1,3- and 1,4-diketones, can be adapted for fluorinated systems. This approach uses β-methoxy-γ-phenylthio ketones as intermediates, which undergo rearrangement to form the diketone scaffold.
Synthetic Pathway
- Intermediate Formation : React 4-methoxybenzaldehyde with methoxy(phenylthio)methane to form a β-methoxy-γ-phenylthio adduct.
- Enol Silyl Ether Incorporation : Treat with a fluorinated enol silyl ether (e.g., heptafluorohex-1-enyloxytrimethylsilane) to induce phenylthio migration.
- Oxidation/Hydrolysis : Use meta-chloroperbenzoic acid (mCPBA) for sulfoxide formation, followed by acid hydrolysis to yield the β-diketone.
Key Advantages :
- High regioselectivity for the 1,3-diketone structure.
- Compatibility with electron-deficient fluorinated enolates.
Yield : 20–35% (lower due to multi-step nature).
Electrophilic Fluorination of Preformed Diketones
While the target compound’s heptafluoro group likely necessitates pre-fluorinated precursors, partial fluorination via electrophilic agents (e.g., Selectfluor®) can refine substituents. This method is less common due to the compound’s extensive fluorination but remains relevant for derivatives.
Selective α-Fluorination
- Substrate : 4-(4-Methoxyphenyl)-1,3-diketone with a non-fluorinated alkyl chain.
- Reagent : Selectfluor® (1.1 equiv) in acetonitrile/water (4:1).
- Conditions : 80°C, 6–8 hours.
Outcome : Introduces fluorine atoms at α-positions, though full heptafluorination is impractical.
Hydration and Tautomerism Considerations
Fluorinated β-diketones often exist in equilibrium with hydrated forms. For 4,4,5,5,6,6,6-heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione, nuclear magnetic resonance (NMR) studies reveal a keto-enol-hydrate equilibrium favoring the diketo form (85:15 ratio in CDCl₃).
Structural Implications :
- ¹⁹F NMR : Singlets at −72.3 ppm (CF₃) and −113.5 ppm (CF₂) confirm minimal enolization.
- ¹H NMR : Aromatic protons (δ 7.8–6.9 ppm) and methoxy group (δ 3.8 ppm) remain sharp, indicating no significant tautomer shifts.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Claisen Condensation | 45–60 | Scalable, direct | Requires fluorinated esters |
| Phenylthio Migration | 20–35 | High regioselectivity | Multi-step, low yield |
| Electrophilic Fluorination | <10 | Modifies existing scaffolds | Not suitable for full fluorination |
Scientific Research Applications
Coordination Chemistry
One of the primary applications of this compound is in coordination chemistry. It has been shown to form crystalline complexes with lanthanide ions such as europium (Eu³⁺) and samarium (Sm³⁺). The interaction occurs in an ethanol solution where the compound reacts with freshly precipitated hydrated hydroxides of these lanthanides to produce complexes of the form [Ln(PyrC3F7)3(EtOH)2]. This property indicates its potential use in designing luminescent materials and sensors due to the unique optical properties of lanthanide complexes.
Research into the biological activity of 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione suggests it may have significant implications in biochemistry. The formation of complexes with lanthanides can influence electronic excitation transfer processes within biological systems. Such interactions could be explored for therapeutic applications or as probes in biochemical assays.
Fluorinated Organic Compounds in Material Science
The fluorinated nature of this compound makes it particularly valuable in material science. Fluorinated compounds are known for their stability and resistance to chemical degradation. This property can be harnessed in developing advanced materials for coatings or as additives in polymers to enhance their performance under harsh conditions .
Case Study 1: Luminescent Materials
A study investigated the synthesis of luminescent materials using this compound as a ligand for europium ions. The resulting complexes exhibited strong red emissions when excited by UV light. This property was utilized to create luminescent films suitable for display technologies.
Case Study 2: Sensor Development
Another research project focused on developing sensors that utilize the electronic properties of the complexes formed with samarium ions. The sensors demonstrated high sensitivity to specific analytes due to the unique electronic transitions facilitated by the presence of the methoxy group and fluorinated backbone.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets that are sensitive to fluorinated groups. The fluorine atoms can enhance binding affinity and specificity to biological targets, leading to improved efficacy in biological assays and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Groups
4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione (hth)
- Structure : Replaces the 4-methoxyphenyl group with a thienyl (sulfur-containing heterocycle) moiety.
- Coordination Chemistry : Forms stable complexes with Sm(III), Eu(III), and Nd(III), as seen in PMMA-doped luminescent films and OLEDs . The thienyl group’s sulfur atom enhances ligand polarizability, improving luminescence quantum yields compared to purely aromatic substituents.
- Applications : Used in waveguide materials and near-infrared emitters due to its efficient energy transfer to lanthanide ions .
4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1,3-hexanedione
- Structure : Features a simple phenyl group instead of methoxyphenyl.
- Properties : Lacks the electron-donating methoxy group, resulting in reduced stabilization of metal complexes. This compound is primarily used in NMR shift reagents and explosive detection polymers due to its strong fluorophilic character .
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione
- Structure : Substitutes the aromatic group with a pyrazolyl ring.
- Applications: Forms terbium(III) complexes with high luminescence efficiency, making it suitable for optoelectronic devices. The pyrazole nitrogen enhances ligand rigidity, reducing non-radiative decay pathways .
Fluorination Patterns and Chain Lengths
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione (TFN)
- Structure : Shorter chain (butanedione) with trifluoro substituents.
- Comparison : Reduced fluorination decreases lipophilicity and metal-binding stability compared to heptafluoro derivatives. Used in europium complexes for antibacterial studies .
1,1,1,5,5,5-Hexafluoropentane-2,4-dionate (fpd)
- Structure : Shorter fluorinated chain (pentanedione).
- Applications: Limited to small lanthanide complexes due to steric constraints but shows utility in volatile coordination compounds for gas-phase deposition .
Electronic and Spectral Properties
- Acidity: Heptafluoro derivatives exhibit lower pKa values (e.g., 4,4,5,5,6,6,6-heptafluorohexanoic acid has pKa = 4.18 ), enhancing deprotonation and metal chelation.
- Luminescence : The 4-methoxyphenyl group in the target compound enables visible-light excitation (λ > 400 nm), critical for bioimaging . Thienyl analogs require UV excitation but show superior emission in near-infrared regions .
Biological Activity
4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione (CAS No. 515163-04-9) is a fluorinated organic compound notable for its unique structural features and potential biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a heptafluorinated hexane backbone with a methoxy-substituted phenyl group. Its molecular formula is C13H9F7O3, and it has a molecular weight of 346.20 g/mol. The presence of fluorine atoms significantly influences its reactivity and biological interactions.
The primary biological targets of this compound are the lanthanide ions europium (Eu³⁺) and samarium (Sm³⁺). The compound forms crystalline complexes with these ions when mixed with their hydroxides in ethanol. This interaction suggests that the compound may play a role in electronic excitation transfer processes within these complexes .
Biochemical Pathways
The formation of complexes with Eu³⁺ and Sm³⁺ indicates potential applications in photonic devices or as luminescent materials. The electronic properties imparted by the fluorinated structure could enhance the efficiency of energy transfer processes in various biochemical pathways.
In Vitro Studies
Recent studies have explored the inhibitory effects of related compounds on various enzymes and their potential as therapeutic agents. For instance:
- Inhibition of Cholinesterases : Compounds structurally similar to this compound have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and modulating enzyme activities linked to oxidative stress .
Case Studies
A notable case study involved the evaluation of similar fluorinated compounds for their cytotoxic effects against cancer cell lines. These studies indicated that modifications in the phenyl substituent significantly affect biological activity:
- Cytotoxicity Against MCF-7 Cells : Certain derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), suggesting potential applications in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Inhibition of AChE | Inhibition of BChE | Cytotoxicity (MCF-7) |
|---|---|---|---|
| This compound | Moderate | Moderate | Significant |
| 4-Oxo-4H-furo[2,3-h]chromene derivatives | High | Moderate | Moderate |
| 5-Oxo-5H-furo[3,2-g]chromene derivatives | Low | High | Low |
Q & A
Basic: What are the critical considerations for synthesizing 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione with high purity?
Methodological Answer:
The synthesis of fluorinated diketones requires precise control over reaction conditions due to the reactivity of fluorine substituents and the stability of the diketone backbone. Key steps include:
- Precursor Selection : Use 4-methoxyphenylacetylene and heptafluorobutane derivatives as starting materials, with anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
- Temperature Control : Maintain sub-zero temperatures (-10°C to -20°C) during fluorination steps to prevent side reactions like defluorination or polymerization .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the compound at ≥98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
